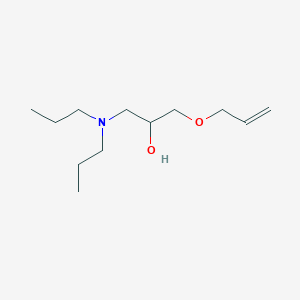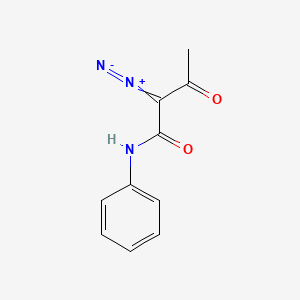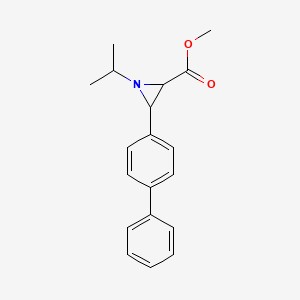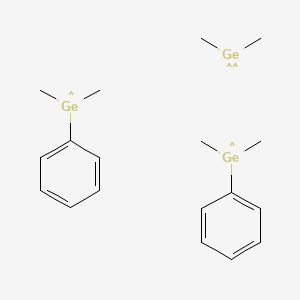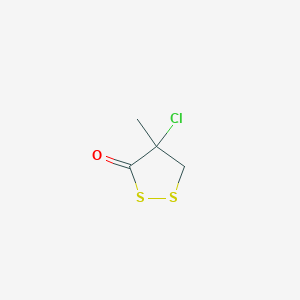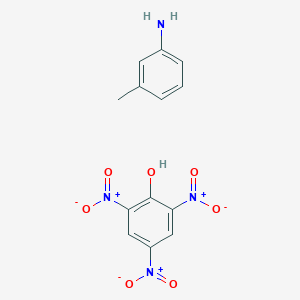
3-Methylaniline; 2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylaniline: is an aromatic amine with the chemical formula C₇H₉N2,4,6-Trinitrophenol , commonly known as picric acid, is an organic compound with the chemical formula C₆H₃N₃O₇. It is a yellow crystalline solid and is one of the most acidic phenols. It is widely used as an explosive, dye, and antiseptic.
Vorbereitungsmethoden
3-Methylaniline: can be synthesized through the reduction of m-nitrotoluene using hydrogen in the presence of a nickel catalyst. Another method involves the methylation of aniline using methanol and a cyclometalated ruthenium complex as a catalyst .
2,4,6-Trinitrophenol: is typically prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The process involves the formation of phenoldisulfonic acid, which then reacts with nitric acid to produce 2,4,6-trinitrophenol .
Analyse Chemischer Reaktionen
3-Methylaniline: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylbenzoquinone.
Reduction: It can be reduced to form 3-methylcyclohexylamine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
2,4,6-Trinitrophenol: undergoes the following reactions:
Reduction: It can be reduced to form picramic acid.
Nitration: It can undergo further nitration to form more highly nitrated compounds.
Complex Formation: It can form complexes with metals, such as lead picrate
Wissenschaftliche Forschungsanwendungen
3-Methylaniline: is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. It is also used in the production of rubber chemicals and as a corrosion inhibitor .
2,4,6-Trinitrophenol: is used in forensic research, land mine detection, and environmental monitoring due to its explosive properties. It is also used in the dye industry, medical examination, and as an antiseptic .
Wirkmechanismus
3-Methylaniline: acts as a nucleophile in many reactions due to the presence of the amino group. It can donate electrons to electrophiles, facilitating various substitution reactions .
2,4,6-Trinitrophenol: exerts its effects through its strong electron-withdrawing nitro groups, which make it highly reactive. It can undergo redox reactions and form complexes with metals, leading to its use as an explosive and in various detection methods .
Vergleich Mit ähnlichen Verbindungen
3-Methylaniline: is similar to other toluidines, such as o-toluidine and p-toluidine, but it is unique due to its meta substitution, which affects its reactivity and applications .
2,4,6-Trinitrophenol: is similar to other nitrophenols, such as 2,4-dinitrophenol and 2-nitrophenol, but it is more acidic and has stronger explosive properties due to the presence of three nitro groups .
Eigenschaften
CAS-Nummer |
13296-85-0 |
|---|---|
Molekularformel |
C13H12N4O7 |
Molekulargewicht |
336.26 g/mol |
IUPAC-Name |
3-methylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9N.C6H3N3O7/c1-6-3-2-4-7(8)5-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5H,8H2,1H3;1-2,10H |
InChI-Schlüssel |
XGWCPKGQTCXXJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


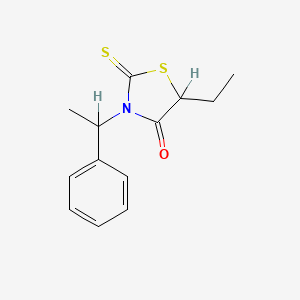



![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)
